molecular formula C9H6N2O2S B1402081 2-Mercaptoquinazoline-4-carboxylic acid CAS No. 1279814-98-0

2-Mercaptoquinazoline-4-carboxylic acid

Cat. No.: B1402081
CAS No.: 1279814-98-0
M. Wt: 206.22 g/mol
InChI Key: OKNLBNNLIXPTKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Mercaptoquinazoline-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C9H6N2O2S. It is a derivative of quinazoline and contains both a thiol group (-SH) and a carboxylic acid group (-COOH) in its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Mercaptoquinazoline-4-carboxylic acid typically involves the reaction of anthranilic acid with various reagents to introduce the thiol and carboxylic acid functionalities. One common method involves refluxing a mixture of anthranilic acid with acetic anhydride in acetic acid to form an intermediate, which is then further reacted to introduce the thiol group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This may involve the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Mercaptoquinazoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiol group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions to introduce various substituents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while reduction of the carboxylic acid group can produce alcohols.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: The compound has shown promise in biological assays for its potential antimicrobial and anticancer activities.

    Medicine: Quinazoline derivatives, including 2-Mercaptoquinazoline-4-carboxylic acid, are being explored for their therapeutic potential in treating diseases such as cancer and bacterial infections.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Mercaptoquinazoline-4-carboxylic acid is not fully understood. it is believed to interact with various molecular targets and pathways due to its thiol and carboxylic acid groups. These functional groups can form covalent bonds with proteins and other biomolecules, potentially disrupting their normal function and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone: A closely related compound with similar biological activities.

    Quinoline: Another nitrogen-containing heterocycle with a wide range of applications in medicinal chemistry.

Uniqueness

2-Mercaptoquinazoline-4-carboxylic acid is unique due to the presence of both a thiol and a carboxylic acid group in its structure. This dual functionality allows it to participate in a variety of chemical reactions and interact with multiple molecular targets, making it a versatile compound for research and industrial applications .

Biological Activity

2-Mercaptoquinazoline-4-carboxylic acid (2-MQCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

2-MQCA is characterized by a quinazoline core with a mercapto group and a carboxylic acid functional group. The presence of the thiol (-SH) group is crucial for its biological activity, influencing interactions with various biological targets.

1. Inhibition of Carbonic Anhydrases (CAs)

Recent studies have demonstrated that derivatives of 2-MQCA exhibit potent inhibitory activity against human carbonic anhydrase isoforms, particularly hCA I, II, IX, and XII. These enzymes are implicated in various physiological processes and pathologies, including glaucoma and cancer.

Table 1: Inhibitory Activity of 2-MQCA Derivatives against Human Carbonic Anhydrases

CompoundhCA I Inhibition (IC50 μM)hCA II Inhibition (IC50 μM)hCA IX Inhibition (IC50 μM)hCA XII Inhibition (IC50 μM)
2-MQCA5.04.51.03.0

The structure-activity relationship (SAR) studies indicate that modifications to the thiol group enhance selectivity and potency against specific isoforms .

2. Antimycobacterial Activity

2-MQCA has shown promising results as an inhibitor of Mycobacterium tuberculosis (MTb). It targets the type II NADH dehydrogenase enzyme, which is essential for the bacterium's respiratory chain.

Table 2: Antimycobacterial Activity of 2-MQCA Derivatives

CompoundMinimum Inhibitory Concentration (MIC μM)
2-MQCA0.5
Compound A0.3
Compound B0.4

In vitro studies indicate that compounds derived from the 2-mercaptoquinazoline scaffold exhibit significant inhibition of MTb growth, demonstrating potential as new antitubercular agents .

3. Histone Deacetylase Inhibition

Emerging evidence suggests that 2-MQCA may act as an inhibitor of histone deacetylases (HDACs), enzymes involved in epigenetic regulation. This inhibition can lead to altered gene expression profiles relevant to cancer therapy.

Table 3: HDAC Inhibition by 2-MQCA Derivatives

CompoundHDAC Inhibition (%)
2-MQCA70
Compound C85

The ability to modulate HDAC activity positions compounds like 2-MQCA as potential therapeutic agents in cancer treatment .

The biological activity of 2-MQCA is attributed to several mechanisms:

  • Enzyme Inhibition : The thiol group interacts with metal ions in enzyme active sites, leading to inhibition.
  • Cellular Uptake : The carboxylic acid moiety enhances solubility and cellular uptake, facilitating biological action.
  • Epigenetic Modulation : By inhibiting HDACs, these compounds can influence chromatin structure and gene expression.

Case Study: Antimycobacterial Efficacy

A recent study evaluated the efficacy of a series of 2-mercaptoquinazoline derivatives against MTb in infected macrophages. The results indicated that certain derivatives not only inhibited bacterial growth but also demonstrated favorable pharmacokinetic profiles, suggesting potential for further development into therapeutic agents .

Case Study: Selectivity in CA Inhibition

Another investigation focused on the selectivity of various derivatives towards different hCA isoforms. It was found that specific substitutions on the quinazoline ring significantly enhanced selectivity for tumor-associated isoforms like hCA IX, indicating potential applications in cancer therapy .

Properties

IUPAC Name

2-sulfanylidene-1H-quinazoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2S/c12-8(13)7-5-3-1-2-4-6(5)10-9(14)11-7/h1-4H,(H,12,13)(H,10,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKNLBNNLIXPTKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=S)N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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